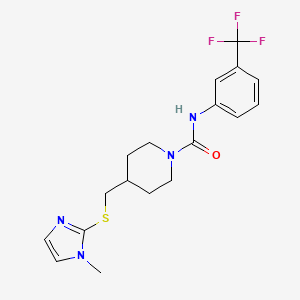

4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Description

This compound features a piperidine-1-carboxamide core substituted with a (1-methyl-1H-imidazol-2-yl)thio)methyl group at the 4-position and an N-(3-(trifluoromethyl)phenyl) moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazole-thioether linkage may contribute to binding interactions in biological targets (e.g., kinases or GPCRs) . Its molecular weight is 446.47 g/mol (C₂₄H₂₅F₃N₂O₃S), as confirmed by Enamine Ltd’s Building Blocks Catalogue .

Properties

IUPAC Name |

4-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N4OS/c1-24-10-7-22-17(24)27-12-13-5-8-25(9-6-13)16(26)23-15-4-2-3-14(11-15)18(19,20)21/h2-4,7,10-11,13H,5-6,8-9,12H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFBCTXJNPBFFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Piperidine ring : A six-membered nitrogen-containing ring that is common in many pharmacologically active compounds.

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

- Imidazole moiety : Known for its role in various biological activities, including antimicrobial and antiviral effects.

Antiviral Activity

Recent studies have indicated that imidazole derivatives exhibit significant antiviral properties. The compound's structure suggests potential activity against viral enzymes, particularly through inhibition of reverse transcriptase (RT) and protease enzymes. In vitro assays demonstrated that similar compounds with imidazole rings showed EC50 values ranging from 130 to 263 μM against various viral strains, indicating a promising antiviral profile .

Anticancer Properties

Research into the anticancer activity of related compounds has revealed that modifications in the imidazole and piperidine structures can lead to enhanced cytotoxicity against cancer cell lines. For instance, compounds with similar scaffolds have shown IC50 values as low as 1.35 μM against Mycobacterium tuberculosis . The presence of electron-withdrawing groups like trifluoromethyl is hypothesized to increase the compound's potency by enhancing interaction with target proteins involved in cancer proliferation.

The proposed mechanism of action for this class of compounds includes:

- Inhibition of key enzymes : The compound may inhibit enzymes critical for viral replication or cancer cell survival.

- Induction of apoptosis : Similar analogs have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

Study 1: Antiviral Efficacy

In a controlled study, a series of imidazole derivatives were tested for their antiviral efficacy against HIV. The most potent compounds exhibited EC50 values significantly lower than traditional antiviral agents, suggesting that structural modifications can lead to enhanced biological activity .

Study 2: Anticancer Activity

A recent investigation focused on the cytotoxic effects of piperidine derivatives on various cancer cell lines. The study reported that certain modifications resulted in compounds with IC50 values below 10 μM, indicating strong potential for therapeutic applications .

Data Summary

Comparison with Similar Compounds

Core Structure and Substituent Variations

Key Observations:

- The piperidine core in the target compound provides conformational rigidity compared to the pyrrole in Compound 41 or the piperazine in Compound 13 .

- The imidazole-thioether group in the target is distinct from the triazole-thiazole systems in Compound 9c , which may alter binding kinetics and selectivity.

- All analogs share trifluoromethyl or halogenated aryl groups , suggesting a design focus on enhancing hydrophobic interactions and metabolic stability.

Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | Compound 41 | Compound 9c |

|---|---|---|---|

| Molecular Weight | 446.47 | 392.2 | ~500 (est.) |

| LogP (Predicted) | ~3.5 | ~2.8 | ~4.0 |

| Hydrogen Bond Acceptors | 5 | 6 | 8 |

Implications :

- The target’s higher molecular weight and LogP may improve membrane permeability but reduce solubility compared to Compound 41.

Q & A

Q. How can crystallographic data improve mechanistic understanding?

- Methodological Answer : Solve the compound’s crystal structure (e.g., ’s fluorophenyl-imidazole) to identify key hydrogen bonds, π-π interactions, or steric clashes. Compare with docking predictions to refine binding models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.